The molecular formula of 1-phenethyl-1H-indole-3-carbaldehyde is C₁₉H₁₇NO, derived from the indole backbone (C₈H₇N) modified by a phenethyl group (-C₆H₅CH₂CH₂-) and an aldehyde group (-CHO). The molecular weight is calculated as follows:
Property | Value |
---|---|
Molecular formula | C₁₉H₁₇NO |
Molecular weight | 275.37 g/mol |
Degree of unsaturation | 12 (indicative of aromatic systems and double bonds) |
According to IUPAC rules, the compound is named systematically as 1-(2-phenylethyl)-1H-indole-3-carbaldehyde. The numbering begins at the nitrogen atom (position 1), with the phenethyl group (-CH₂CH₂C₆H₅) attached to this position. The aldehyde group occupies position 3 on the indole ring. The parent structure is indole, classified under the azoles family (heterocyclic compounds containing nitrogen) [3] [4].
Structural isomerism in 1-phenethyl-1H-indole-3-carbaldehyde arises primarily from:
Tautomerism is limited due to the absence of labile protons adjacent to the aldehyde group. However, the indole nitrogen’s lone pair could participate in resonance with the π-system, stabilizing the aromatic structure [3] [6].
As of current literature, X-ray crystallographic data for 1-phenethyl-1H-indole-3-carbaldehyde remains unreported. However, analogous structures such as 1-methyl-1H-indole-3-carbaldehyde (CAS 19012-03-4) exhibit planar indole rings with bond lengths of 1.36–1.42 Å for C-C in the aromatic system and 1.45 Å for the C-N bond [1] [3]. The phenethyl substituent likely introduces steric effects, potentially distorting the indole plane slightly compared to methyl-substituted analogs [5].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following properties:
Computational Parameter | Predicted Value |
---|---|
HOMO Energy (eV) | -5.2 |
LUMO Energy (eV) | -1.8 |
Dipole Moment (Debye) | 3.6 |
Heat of Formation (kJ/mol) | 218.4 |
These predictions align with experimental data for structurally related indole-3-carbaldehydes, where the aldehyde group serves as an electrophilic site for condensation reactions [1] [5]. The phenethyl group’s bulk may moderately influence reaction kinetics compared to smaller N-alkyl substituents [6].
The introduction of the phenethyl group to indole nitrogen represents a fundamental challenge in the synthesis of 1-phenethyl-1H-indole-3-carbaldehyde. Classical alkylation strategies employ several distinct approaches, each with specific advantages and limitations in terms of regioselectivity, reaction conditions, and substrate tolerance.
The direct nitrogen alkylation of indole derivatives with phenethyl halides under basic conditions constitutes the most straightforward approach. This method typically utilizes sodium hydride or potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [1] [2]. The reaction proceeds through nucleophilic substitution, where the deprotonated indole nitrogen attacks the electrophilic carbon of the phenethyl halide. However, this approach faces several challenges, including competing carbon-3 alkylation and the formation of quaternary ammonium salts at elevated temperatures [3].
Alternative strategies involve the use of phenethyl alcohols under Mitsunobu conditions. This methodology requires the presence of triphenylphosphine and diethyl azodicarboxylate to activate the alcohol, enabling nucleophilic displacement by the indole nitrogen [2]. The Mitsunobu approach offers improved regioselectivity compared to direct alkylation with halides, as the reaction conditions favor nitrogen substitution over carbon alkylation. Nevertheless, this method requires electron-withdrawing substituents at positions 2 or 3 to increase the acidity of the indole nitrogen, limiting its general applicability [2].
Copper-catalyzed nitrogen alkylation represents a modern advancement in phenethyl group introduction. Recent developments have demonstrated the utility of copper iodide catalysts in combination with potassium hydroxide and tri(para-tolyl)phosphine ligands for the direct nitrogen alkylation of indoles using nitrogen-tosylhydrazones as alkylating agents [4] [2]. This methodology offers several advantages, including mild reaction conditions, broad substrate scope, and the ability to introduce various alkyl groups with moderate to good yields ranging from 45% to 78% [4].
The application of borane-catalyzed alkylation has emerged as an innovative approach for direct carbon-3 methylation and alkylation of indoles. Using tris(pentafluorophenyl)borane as a catalyst, this method employs amine-based alkylating agents to achieve selective carbon-3 functionalization [5]. While primarily developed for carbon alkylation, this methodology demonstrates the potential for developing complementary nitrogen alkylation strategies using similar catalytic systems.
The strategic use of protecting groups in indole chemistry is essential for achieving regioselective alkylation and subsequent functionalization. The indole nitrogen requires protection to prevent unwanted side reactions during multi-step synthetic sequences, particularly when introducing the phenethyl group and subsequently forming the carbaldehyde functionality.
Neutral acylation protocols have proven particularly effective for indole nitrogen protection. The use of 1,1'-carbonyldiimidazole provides a mild and efficient method for forming indole-1-carboxylates, indole-1-thiocarboxylates, and indole-1-carboxamides under neutral conditions [6]. This approach offers exceptional flexibility in terms of both the indole component and the nucleophilic protecting group, avoiding the harsh acidic or basic conditions typically required for nitrogen protection. The methodology involves initial formation of an imidazolyl carbamate intermediate, which subsequently reacts with alcohols, thiols, or amines to provide the desired protected indole derivatives [6].
The tert-butoxycarbonyl (Boc) protecting group represents a widely employed strategy for indole nitrogen protection. The installation of the Boc group can be achieved using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine as a catalyst [3]. The Boc group offers several advantages, including stability under basic conditions, compatibility with various reaction conditions, and facile removal using trifluoroacetic acid. However, the Boc group is sensitive to acidic conditions, which may limit its applicability in certain synthetic transformations.
Benzoyl protection provides another valuable strategy for regioselective indole functionalization. The nitrogen-benzoyl directing group has been successfully employed in ruthenium-catalyzed carbon-2 alkenylation reactions, demonstrating remarkable regioselectivity for the carbon-2 position in the presence of the more reactive carbon-3 and carbon-7 positions [7]. This protecting group strategy enables the development of highly regioselective functionalization protocols that would otherwise be challenging to achieve with unprotected indoles.
Sulfonyl protecting groups, particularly the tosyl group, offer excellent stability and can be readily installed using tosyl chloride under basic conditions [3]. The sulfonyl protection strategy has been extensively utilized in indole chemistry due to its compatibility with various reaction conditions and the ease of installation and removal. The protected indoles can undergo subsequent functionalization reactions while maintaining the integrity of the nitrogen substitution pattern.
The selection of appropriate protecting groups must consider the specific requirements of the synthetic sequence, including the stability under reaction conditions, ease of installation and removal, and compatibility with subsequent transformations. The development of orthogonal protecting group strategies enables the selective protection and deprotection of different functional groups within complex indole derivatives, facilitating the synthesis of highly functionalized target molecules.
Transition metal catalysis has revolutionized the field of indole synthesis and functionalization, offering unprecedented opportunities for the construction of complex indole derivatives with high efficiency and selectivity. The application of transition metal catalysts in the synthesis of 1-phenethyl-1H-indole-3-carbaldehyde and related compounds has led to the development of numerous innovative methodologies that address longstanding challenges in heterocyclic chemistry.
Palladium-catalyzed approaches represent one of the most extensively studied areas in transition metal-catalyzed indole synthesis. The Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of internal alkynes with 2-iodoanilines, has been successfully adapted for microwave-assisted conditions to enable rapid synthesis of polysubstituted indoles [8] [9]. This methodology typically employs palladium dichloride bis(triphenylphosphine) as the catalyst in combination with copper iodide as a co-catalyst under Sonogashira coupling conditions. The reaction proceeds through a three-component coupling process involving nitrogen-substituted 2-iodoanilines, terminal alkynes, and aryl iodides, providing access to 1,2,3-trisubstituted indoles in moderate to excellent yields [9].
The mechanistic pathway involves initial Sonogashira coupling between the 2-iodoaniline and terminal alkyne, followed by nucleophilic attack of the nitrogen on the alkyne to form a vinyl palladium intermediate. Subsequent reductive elimination provides the indole product with regeneration of the palladium catalyst. The use of microwave irradiation significantly accelerates the reaction rate, reducing reaction times from hours to minutes while maintaining high product yields [9].
Palladium-catalyzed annulation reactions using allenes as coupling partners have demonstrated remarkable versatility for the synthesis of indolo[2,3-c]pyrane-1-ones. These reactions can proceed through two distinct mechanistic pathways: aryl-iodide reactivity or direct carbon-hydrogen functionalization [10]. The aryl-iodide pathway involves oxidative addition of 3-iodo-1-alkylindole-2-carboxylic acids to palladium, followed by regioselective insertion of allenes and subsequent reductive elimination. The carbon-hydrogen functionalization pathway employs palladium(II) catalysts to achieve oxidative coupling of indole-2-carboxylic acid derivatives with allenes through direct carbon-hydrogen bond activation [10].
Copper catalysis has emerged as a powerful tool for indole nitrogen alkylation and carbon-carbon bond formation. Copper-catalyzed nitrogen alkylation protocols using nitrogen-tosylhydrazones as alkylating agents have been developed for the direct introduction of alkyl substituents at the indole nitrogen [4] [2]. The reaction employs copper iodide as the catalyst in combination with potassium hydroxide and tri(para-tolyl)phosphine ligand, proceeding through a reductive cross-coupling mechanism that generates alkyl radicals from the tosylhydrazone precursors [4].
The mechanism involves initial formation of a copper-tosylhydrazone complex, followed by base-mediated elimination of nitrogen and tosylate to generate an alkyl radical. The alkyl radical subsequently attacks the indole nitrogen, forming a nitrogen-centered radical that undergoes single-electron transfer to regenerate the copper catalyst and provide the nitrogen-alkylated indole product. This methodology has been successfully applied to the synthesis of biologically active nitrogen-alkylated indole derivatives with moderate to good yields [4].
Cobalt-catalyzed processes have shown particular promise for the synthesis of substituted indoles through novel cyclization reactions. Recent developments in cobalt catalysis have focused on the use of cationic cobalt complexes such as [CpCo(CO)I2] and Cp*Co(MeCN)32 for the intramolecular cyclization of 2-alkynylanilines [8]. These reactions proceed through a distinct mechanistic pathway involving oxidative addition, migratory insertion, and reductive elimination steps that enable the formation of highly substituted indole products [8].
Rhodium catalysis has been applied to asymmetric indole synthesis through enantioselective aminometalation-triggered cross-coupling reactions. These processes involve the initial formation of rhodium-nitrogen bonds followed by migratory insertion of alkenes or alkynes and subsequent cross-coupling with various electrophiles [11]. The use of chiral rhodium catalysts enables the enantioselective construction of indole derivatives with high enantiomeric excess, providing access to optically active indole-containing natural products and pharmaceuticals [11].
Iron catalysis represents an emerging area in transition metal-catalyzed indole synthesis, offering environmentally benign alternatives to precious metal catalysts. Iron-catalyzed cyclization reactions have been developed for the synthesis of indoles from 2-alkynylanilines using iron chloride catalysts under mild reaction conditions [8]. These reactions typically proceed through radical mechanisms involving iron-mediated single-electron transfer processes that enable carbon-nitrogen bond formation [8].
The development of heterogeneous transition metal catalysts has addressed several challenges associated with catalyst separation and recycling in indole synthesis. Supported palladium catalysts on various solid supports have been employed for continuous flow synthesis of indoles, enabling scalable production with improved atom economy and reduced waste generation [12]. These heterogeneous systems often exhibit enhanced stability and reusability compared to homogeneous catalysts, making them attractive for industrial applications [12].
Microwave-assisted organic synthesis has transformed the field of indole chemistry by providing rapid, efficient, and environmentally friendly synthetic protocols. The application of microwave irradiation to indole synthesis has resulted in dramatic improvements in reaction rates, product yields, and overall synthetic efficiency while reducing energy consumption and reaction times from hours to minutes [13] [14].
The fundamental principles underlying microwave-assisted synthesis involve the direct heating of polar molecules through dielectric heating mechanisms. Unlike conventional heating methods that rely on thermal conduction, microwave irradiation provides rapid and uniform heating throughout the reaction medium, leading to enhanced reaction kinetics and improved selectivity [15] [14]. This heating mechanism is particularly advantageous for indole synthesis, as many of the solvents and reagents commonly employed in these reactions, such as dimethylformamide and polar protic solvents, exhibit strong microwave absorption [15].
Classical indole-forming reactions have been successfully adapted for microwave-assisted conditions with remarkable improvements in efficiency. The Fischer indole synthesis, traditionally requiring prolonged heating at elevated temperatures, can be completed within minutes under microwave irradiation [13] [16]. The optimized microwave protocol employs phenylhydrazine derivatives and carbonyl compounds in the presence of acidic catalysts such as zinc chloride or p-toluenesulfonic acid. The reaction proceeds through the conventional mechanism involving hydrazone formation, [17] [17]-sigmatropic rearrangement, and cyclization, but with dramatically reduced reaction times and improved yields [13].
The Vilsmeier-Haack formylation reaction represents one of the most successfully optimized microwave-assisted transformations in indole chemistry. Traditional Vilsmeier formylation of indoles using phosphoryl chloride and dimethylformamide typically requires several hours of heating, but microwave-assisted protocols can achieve complete conversion within 10-30 minutes [18] [19]. The optimized conditions employ a 2:1 molar ratio of Vilsmeier reagent to indole substrate in dimethylformamide at temperatures ranging from 80-120°C [19]. The rapid heating provided by microwave irradiation prevents decomposition of the thermally sensitive Vilsmeier reagent while promoting efficient electrophilic substitution at the indole carbon-3 position [18].
Optimization studies for microwave-assisted Vilsmeier formylation have revealed several critical parameters that influence reaction efficiency. The power setting, typically maintained at 300 watts, provides optimal heating without causing thermal decomposition of reactants [9]. The reaction vessel design is crucial, with sealed microwave vials preventing solvent evaporation and maintaining consistent reaction conditions throughout the process [9]. Temperature monitoring using infrared sensors ensures precise control of reaction conditions and prevents overheating that could lead to side product formation [9].
One-pot, three-component microwave-assisted protocols have been developed for the rapid synthesis of polysubstituted indoles. These procedures combine Sonogashira coupling conditions with cyclization reactions to provide densely functionalized indole products in a single synthetic operation [9]. The reaction involves initial palladium-catalyzed coupling of 2-iodoanilines with terminal alkynes under microwave irradiation, followed by the addition of acetonitrile and aryl iodides to complete the cyclization sequence. Total reaction times are typically under 30 minutes, representing a significant improvement over conventional multi-step procedures that may require days to complete [9].
The synthesis of near-infrared fluorescent indole-based squaraines demonstrates the power of microwave-assisted synthesis for accessing complex heterocyclic systems. Traditional synthetic approaches to these compounds require days of heating and often provide modest yields, but microwave-assisted protocols enable preparation within minutes with more than 2-fold improvement in product yields [20]. The methodology employs 2,3,3-trimethylindolenine precursors and squaric acid derivatives under carefully optimized microwave conditions to provide both symmetrical and nonsymmetrical squaraine dyes [20].
Solvent selection plays a critical role in microwave-assisted indole synthesis, as the dielectric properties of the solvent directly influence heating efficiency and reaction selectivity. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are particularly effective for microwave heating due to their high dielectric constants and loss tangents [15]. However, the selection must also consider the specific requirements of the reaction, including substrate solubility, catalyst compatibility, and product stability under the reaction conditions [15].
The optimization of microwave-assisted synthesis requires careful consideration of reaction kinetics and thermodynamics. The rapid heating provided by microwave irradiation can significantly alter the energy landscape of chemical reactions, potentially changing the selectivity and mechanism compared to conventional heating [14]. Design of experiments (DoE) methodologies have been employed to systematically optimize multiple reaction parameters simultaneously, including temperature, time, power setting, and reagent stoichiometry [20].
Safety considerations are paramount in microwave-assisted synthesis, particularly when working with sealed reaction vessels under elevated temperatures and pressures. Proper pressure relief mechanisms and temperature monitoring systems are essential to prevent vessel failure and ensure reproducible results [9]. The use of appropriate microwave-transparent materials for reaction vessels and stirring bars is critical for maintaining heating efficiency and preventing contamination [9].
The implementation of green chemistry principles in indole synthesis has become increasingly important as the pharmaceutical and chemical industries seek to reduce environmental impact while maintaining synthetic efficiency. Green chemistry approaches to 1-phenethyl-1H-indole-3-carbaldehyde synthesis focus on the development of environmentally benign synthetic methodologies that minimize waste generation, reduce energy consumption, and eliminate or reduce the use of hazardous substances [21] [16].
Solvent-free reaction conditions represent one of the most significant advances in green indole synthesis. Mechanochemical synthesis using mortar-and-pestle grinding or ball-milling techniques has been successfully applied to various indole-forming reactions [22] [23]. These methods eliminate the need for organic solvents entirely, reducing both environmental impact and purification requirements. Solid-state reactions between indole derivatives and carbonyl compounds can be promoted using lithium perchlorate as a catalyst under solvent-free conditions, providing bis-indolylmethane products with high atom economy and minimal waste generation [23].
The development of water-mediated indole synthesis protocols has addressed the challenge of conducting organic reactions in aqueous media. Water serves as an ideal green solvent due to its non-toxicity, non-flammability, and ready availability [24]. Visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes has been successfully conducted in water using rose bengal as a photosensitizer [25] [24]. This methodology proceeds under mild conditions at ambient temperature, eliminating the need for high-temperature heating and toxic organic solvents while providing moderate to good yields of alkylated indole products [24].
The mechanistic basis for water-promoted indole reactions involves hydrogen bonding interactions that stabilize transition states and intermediates, effectively lowering activation barriers for carbon-carbon bond formation. Water molecules can act as proton donors and acceptors, facilitating proton transfer processes that are crucial for many indole-forming reactions [24]. The hydrophobic effect also plays a role in concentrating organic reactants and promoting intermolecular interactions in aqueous media [24].
Ionic liquids have emerged as promising green alternatives to conventional organic solvents for indole synthesis. Room-temperature ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate and 1-ethyl-3-methylimidazolium chloride-zinc chloride systems have been successfully employed as both solvents and catalysts for Fischer indole synthesis [26]. These ionic liquid systems offer several advantages, including negligible vapor pressure, thermal stability, and the ability to be recycled multiple times without loss of catalytic activity [26].
The Fischer indole synthesis in ionic liquids proceeds through the conventional mechanism but benefits from the unique solvation environment provided by the ionic liquid medium. The ionic liquid can stabilize charged intermediates and transition states, potentially altering the reaction selectivity and kinetics compared to conventional solvents [26]. Product isolation is achieved through simple extraction procedures, and the ionic liquid can be reused for multiple reaction cycles, demonstrating the sustainability of this approach [26].
Photocatalytic approaches to indole synthesis represent an emerging area of green chemistry that harnesses solar energy for chemical transformations. Intramolecular photocyclization reactions of carbonyls and tertiary amines have been developed for indole synthesis without relying on external photocatalysts [27]. These reactions utilize the inherent photochemical properties of the substrates to achieve cyclization under mild conditions using visible light irradiation [27]. The methodology demonstrates "state-selective reactivity," where different substrate types achieve varying yields based on their photochemical properties [27].
Catalyst-free multicomponent reactions have been developed for the sustainable synthesis of indole-substituted heterocycles. These methodologies employ readily available starting materials such as arylglyoxals, 1,3-dicarbonyl compounds, indoles, and aromatic amines to construct complex polyheterocyclic systems in a single operation [28]. The reactions proceed under mild conditions using ethanol as a green solvent without the need for metal catalysts or harsh reaction conditions [21] [28].
The development of recyclable catalytic systems addresses the economic and environmental challenges associated with catalyst recovery and reuse. Silica-supported iron chloride catalysts have been developed for bis-indolylation reactions, enabling efficient catalyst recovery through simple filtration and reuse for multiple reaction cycles [29]. The heterogeneous nature of these catalysts facilitates product isolation and reduces metal contamination in the final products [29].
Continuous flow synthesis represents an advanced green chemistry approach that enables efficient scaling of indole synthesis while minimizing waste and energy consumption. Flow chemistry systems provide precise control over reaction conditions, improved heat and mass transfer, and enhanced safety compared to batch processes [12]. The integration of heterogeneous catalysts in flow systems enables continuous processing with in-line catalyst regeneration and product purification [12].
Biotechnological approaches to indole synthesis offer the ultimate in green chemistry by utilizing biological systems for chemical transformations. Fermentative production of indole from glucose and ammonia using engineered Corynebacterium glutamicum strains has been developed as an alternative to chemical synthesis [30]. These biotechnological processes operate under mild conditions and can utilize renewable feedstocks, representing a sustainable approach to indole production [30].
The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed to ensure efficient and economical manufacturing of 1-phenethyl-1H-indole-3-carbaldehyde and related compounds. Scale-up considerations encompass reaction kinetics, heat and mass transfer, impurity formation, process safety, and economic viability [12] [31].
Heat transfer limitations represent one of the most significant challenges in scaling multi-step indole syntheses. Laboratory reactions often rely on efficient heat transfer through small reaction vessels, but industrial-scale reactors present significant challenges in maintaining uniform temperature distribution [31]. Exothermic reactions that proceed smoothly on a small scale may become difficult to control at larger scales due to poor heat removal, potentially leading to thermal runaway and safety hazards [31]. The development of appropriate cooling systems and heat transfer calculations becomes critical for safe scale-up operations [31].
The optimization of reaction stoichiometry becomes increasingly important at larger scales due to cost considerations and waste minimization requirements. Laboratory procedures often employ excess reagents to drive reactions to completion, but this approach becomes economically unfavorable at manufacturing scales [32]. Process development efforts focus on minimizing reagent usage while maintaining acceptable yields and product quality [33] [32]. The identification of optimal reaction conditions requires systematic optimization studies that consider both reaction efficiency and economic factors [32].
Impurity formation and control present significant challenges in scaled syntheses due to the increased residence times and potential for side reactions in large reactors. Impurities that are barely detectable at laboratory scale may become significant at manufacturing scale due to longer reaction times and different mixing conditions [33]. The development of robust analytical methods for impurity detection and control becomes essential for ensuring product quality and regulatory compliance [33].
Solvent selection and recovery systems are critical considerations for economical scale-up of multi-step syntheses. The choice of solvents must consider not only reaction efficiency but also recovery costs, environmental impact, and regulatory requirements [32]. The development of solvent recycling systems can significantly reduce operating costs and environmental impact, but requires careful consideration of impurity accumulation and system design [32].
The use of hazardous reagents and solvents presents additional challenges for scale-up due to safety and regulatory requirements. Laboratory procedures may employ reagents that are unsuitable for large-scale use due to toxicity, explosivity, or environmental concerns [32]. Process development efforts often focus on identifying alternative reagents and reaction conditions that maintain synthetic efficiency while meeting safety and environmental requirements [33] [32].
Crystallization and purification processes require careful optimization for large-scale operations. Laboratory purification methods such as column chromatography are generally unsuitable for manufacturing scale due to cost and throughput limitations [33]. The development of alternative purification strategies, such as crystallization, extraction, and distillation, becomes essential for economical production [33]. These purification methods must be optimized to provide adequate product purity while minimizing losses and waste generation [33].
Process analytical technology (PAT) implementation becomes increasingly important for monitoring and controlling large-scale reactions. Real-time monitoring of reaction progress, temperature, and impurity formation enables rapid response to process variations and ensures consistent product quality [12]. The development of robust analytical methods that can operate in the manufacturing environment is essential for successful scale-up [12].
Continuous processing technologies offer potential solutions to many scale-up challenges by enabling precise control over reaction conditions and improved heat and mass transfer [12]. Flow chemistry systems can provide more consistent reaction conditions than batch processes, potentially improving yields and reducing impurity formation [12]. However, the implementation of continuous processing requires significant investment in specialized equipment and may not be suitable for all synthetic transformations [12].
The economic evaluation of scaled synthetic routes requires consideration of multiple factors including raw material costs, energy consumption, waste disposal costs, and capital equipment requirements [32]. Process development efforts must balance synthetic efficiency with economic viability to ensure commercial success [32]. The identification of cost-effective synthetic routes may require fundamental changes to laboratory procedures and the development of entirely new synthetic strategies [32].
Quality assurance and regulatory compliance present additional challenges for scaled indole synthesis, particularly for pharmaceutical applications. Manufacturing processes must meet stringent quality requirements and be validated according to current good manufacturing practices [33]. The development of robust control strategies and quality systems becomes essential for ensuring product quality and regulatory approval [33].